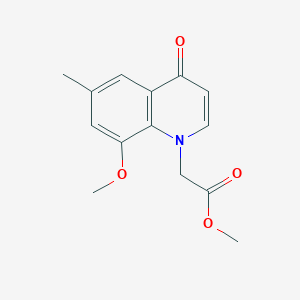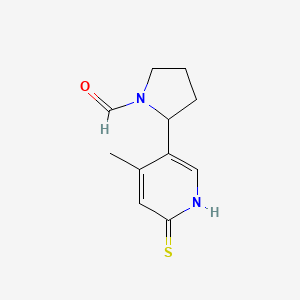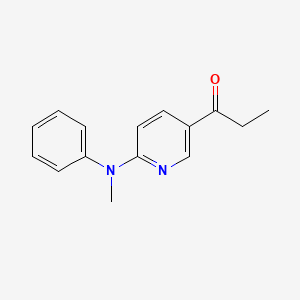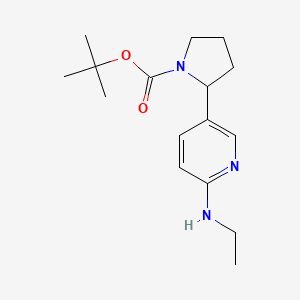
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an ethylpiperazine group and a phenylmethanone moiety
Métodos De Preparación
The synthesis of (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Piperazine Group: The ethylpiperazine group is introduced via nucleophilic substitution reactions.
Attachment of the Phenylmethanone Moiety: The phenylmethanone group is attached through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain diseases.
Biological Studies: It is used in biological assays to study its effects on various biological targets and pathways.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone can be compared with similar compounds such as:
(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone: This compound features an amino group instead of the phenylmethanone moiety, leading to different chemical properties and applications.
6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H21N3O |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H21N3O/c1-2-20-10-12-21(13-11-20)17-9-8-16(14-19-17)18(22)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3 |
Clave InChI |
IRHVKRSHCRUXIU-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11805922.png)


![6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11805940.png)

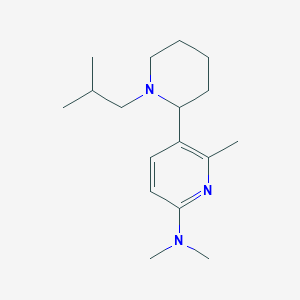
![tert-Butyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B11805961.png)
